Dibenzyl ether

Descripción

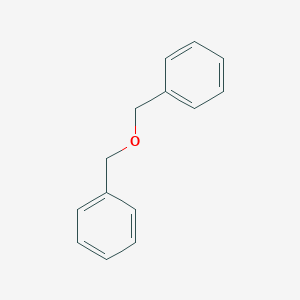

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenylmethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDVGSVTJDSBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025819 | |

| Record name | Dibenzyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045 | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, VERY PALE YELLOW | |

CAS No. |

103-50-4 | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6CNO27RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Dibenzyl Ether

Classical and Contemporary Approaches to Dibenzyl Ether Synthesis

The synthesis of this compound can be achieved through several established and emerging methods. These approaches primarily involve the formation of an ether linkage between two benzyl (B1604629) groups, facilitated by different reagents and reaction conditions.

Williamson Ether Synthesis in this compound Production

The Williamson ether synthesis is a cornerstone of ether preparation in organic chemistry and remains a relevant method for producing this compound. masterorganicchemistry.com This classical method involves the reaction of a sodium or potassium salt of benzyl alcohol (an alkoxide) with a benzyl halide, such as benzyl chloride or benzyl bromide. atamankimya.comatamanchemicals.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the benzoxide ion acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide ion. pnu.ac.ir

C₆H₅CH₂O⁻Na⁺ + C₆H₅CH₂Cl → (C₆H₅CH₂)₂O + NaCl

The efficiency of the Williamson synthesis for this compound is influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong bases like sodium hydroxide (B78521) or potassium hydroxide are typically used to generate the benzoxide in situ. atamanchemicals.com Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phase containing the hydroxide and the organic phase containing the benzyl chloride. acs.org For instance, tributylamine (B1682462) has been identified as a suitable phase-transfer catalyst, with high concentrations of sodium hydroxide favoring the formation of this compound. acs.org

A study demonstrated a mild and efficient procedure for synthesizing ethers, including this compound, using potassium carbonate as the base, dimethyl sulfoxide (B87167) (DMSO) as the solvent, and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, achieving a 90% yield for this compound. pnu.ac.ir

| Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |

| Benzyl alcohol, Benzyl halide | Sodium/Potassium hydroxide | Appropriate solvent | Good | atamankimya.comatamanchemicals.com |

| Benzyl chloride, Aqueous NaOH | Tributylamine | Water/Organic | Nearly 100% | acs.org |

| Benzyl alcohol, Alkyl halide | K₂CO₃/TBAI | DMSO | 90% | pnu.ac.ir |

Dehydration Reactions of Benzylic Alcohols for this compound Formation

Another significant route to this compound is the dehydration of benzyl alcohol. This method involves the elimination of a water molecule from two molecules of benzyl alcohol to form the ether linkage. This process can be mediated by solvents or driven by various catalysts.

Certain solvents can promote the dehydration of benzyl alcohol to this compound, sometimes without the need for a strong acid or metal catalyst. For instance, heating benzyl alcohol in dimethyl sulfoxide (DMSO) at elevated temperatures has been shown to produce this compound. scirp.org However, this method can also lead to oxidation and other side products. scirp.org Phosphonium-based ionic liquids have also been investigated as media for the dehydration of benzylic alcohols, leading to the formation of dibenzyl ethers. researchgate.netresearchgate.net

The use of catalysts offers a more controlled and efficient approach to the dehydration of benzyl alcohol, often under milder conditions and with higher selectivity.

In recent years, graphene oxide has emerged as a promising, metal-free catalyst for various organic transformations, including the synthesis of this compound. google.com This method aligns with the principles of green chemistry by offering high catalytic activity, high selectivity, and being environmentally benign. google.comajgreenchem.com The synthesis involves heating benzyl alcohol with graphene oxide as a catalyst at temperatures ranging from 70 to 170 °C. google.com This solvent-free approach avoids the use of metals and provides good conversion rates of benzyl alcohol and high selectivity for this compound. google.comvulcanchem.com For example, one study reported a 70.9% yield of this compound using this method. google.com

| Catalyst | Temperature (°C) | Reaction Time (h) | Benzyl Alcohol Conversion (%) | This compound Selectivity (%) | Reference |

| Graphene Oxide | 90 | 24 | 39.2 | 88.3 | google.com |

| Graphene Oxide | 70-170 | 12-36 | - | High | google.com |

A variety of metal-based catalysts have been developed to facilitate the etherification of benzyl alcohol. These catalysts often exhibit high efficiency and selectivity under specific reaction conditions.

Iron Catalysis: Iron salts, such as FeCl₃·6H₂O, have been shown to be effective catalysts for the dehydration of benzyl alcohols in green solvents like propylene (B89431) carbonate. acs.org This method offers high yields and allows for the recycling of the catalyst and solvent. acs.org

Palladium and Platinum Catalysis: Palladium (Pd) and Platinum (Pt) on carbon (Pd/C, Pt/C) can catalyze the liquid-phase etherification of benzyl alcohols to form dibenzyl ethers at temperatures between 100-135°C in solvent-free systems. scirp.org Palladium(II) complexes, such as Pd(CH₃CN)₂Cl₂, in hydrophobic ionic liquids have also been used for the direct condensation of benzyl alcohols to their corresponding ethers. core.ac.ukresearchgate.net

Ruthenium Catalysis: Ruthenium-based catalysts, such as RuOₓ supported on TiO₂, have been investigated for the aerobic oxidation of benzyl alcohol. acs.org While the primary product is often benzaldehyde (B42025), this compound is a significant byproduct, with its formation influenced by the nature of the ruthenium species on the support. acs.org

Other Metal Catalysts: Other metal-containing catalysts, including those based on molybdenum, chromium, and vanadium on hydrated alumina (B75360), have also demonstrated activity in the etherification of benzyl alcohol. google.com For instance, a molybdenum-based catalyst on hydrated alumina achieved a 93% conversion of benzyl alcohol with 88.2% selectivity for this compound. google.com

| Catalyst System | Solvent | Key Findings | Reference(s) |

| FeCl₃·6H₂O | Propylene Carbonate | High yields, recyclable catalyst and solvent. | acs.org |

| Pd/C or Pt/C | Solvent-free | Effective for liquid-phase etherification at 100-135°C. | scirp.org |

| Pd(CH₃CN)₂Cl₂ | Ionic Liquid | Moderate to excellent yields of dibenzyl ethers. | core.ac.ukresearchgate.net |

| RuOₓ/TiO₂ | Solvent-free | This compound formed as a byproduct in aerobic oxidation. | acs.org |

| Mo, Cr, V on hydrated alumina | - | High conversion and selectivity for this compound. | google.com |

Catalytic Dehydration Strategies

Graphene Oxide Catalysis in Green Synthesis

Reductive Etherification Protocols for Symmetrical and Unsymmetrical Dibenzyl Ethers

Reductive etherification has emerged as a powerful and versatile strategy for the synthesis of both symmetrical and unsymmetrical dibenzyl ethers. This approach typically involves the reaction of an aldehyde with an alcohol in the presence of a reducing agent and a catalyst.

A notable method for synthesizing symmetrical dibenzyl ethers involves the reductive etherification of aryl aldehydes. For instance, the use of triethylsilane as a reducing agent with a catalytic amount of indium(III) chloride (InCl3) has proven to be an efficient system for this conversion. researchgate.net Similarly, unsymmetrical dibenzyl ethers can be synthesized by reacting an aryl aldehyde with a triethylsilyl (TES)-protected benzyl alcohol under similar catalytic conditions. researchgate.net This method offers a unified approach to access a variety of substituted dibenzyl ethers. researchgate.netcolab.ws

Iron-catalyzed systems also provide a simple and effective route. A combination of iron(III) oxo acetate (B1210297) and chloro(trimethyl)silane can catalyze the reductive etherification of various aldehydes and ketones with triethylsilane at ambient temperatures. researchgate.net Another approach utilizes a well-defined cationic ruthenium-hydride complex to catalyze the reductive etherification of aldehydes and ketones with alcohols, employing molecular hydrogen as the reducing agent and water as a solvent, which highlights the potential for greener synthesis. organic-chemistry.org

Furthermore, silver-based catalysts, such as AgNTf2, have been used for the intramolecular reductive coupling of dialdehydes to form cyclic ethers and for the intermolecular coupling of two different monoaldehydes to produce unsymmetrical ethers at room temperature. organic-chemistry.org A phosphine-mediated reaction in the presence of acid offers another novel, hydride-free method for reductive etherification, proceeding through an α-(alkoxyalkyl)phosphonium salt intermediate. rsc.org

Table 1: Selected Catalytic Systems for Reductive Etherification of Dibenzyl Ethers

| Catalyst System | Reactants | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| InCl₃ (catalytic) | Aryl aldehyde | Triethylsilane | Symmetrical | researchgate.net |

| InCl₃ (catalytic) | Aryl aldehyde + TES-protected benzyl alcohol | Triethylsilane | Unsymmetrical | researchgate.net |

| Iron(III) oxo acetate / Chloro(trimethyl)silane | Aldehydes/Ketones | Triethylsilane | Symmetrical & Unsymmetrical | researchgate.net |

| Cationic Ru-H complex | Aldehydes/Ketones + Alcohols | Molecular Hydrogen | Unsymmetrical | organic-chemistry.org |

| AgNTf₂ (catalytic) | Monoaldehydes | Hydrosilane | Unsymmetrical | organic-chemistry.org |

By-product Formation and Yield Enhancement in this compound Production

When this compound is synthesized from benzyl alcohol via dehydration, by-products such as benzaldehyde can form. google.com In the acid-catalyzed self-condensation of benzyl alcohol, the primary competing reaction is often the formation of other condensation products or oxidation products depending on the catalyst and conditions. conicet.gov.ar For example, in the presence of benzoic acid and a SiO2–SO3H catalyst, benzyl benzoate (B1203000) can be a significant by-product. researchgate.netunesp.br

Several strategies can be employed to enhance the yield of this compound. The choice of catalyst and reaction conditions is critical. For instance, using tributylamine as a phase-transfer catalyst in the reaction of benzyl chloride with aqueous sodium hydroxide has been shown to be effective. acs.org The yield of this compound is highly dependent on the concentration of the sodium hydroxide solution, reaching nearly 100% at high concentrations. acs.org Furthermore, increasing the molar ratio of sodium hydroxide to benzyl chloride favors the formation of this compound. acs.org When using a SiO2–SO3H catalyst for the reaction of benzyl alcohol, increasing the catalyst amount can shift the selectivity towards this compound over benzyl benzoate. unesp.br

Mechanistic Investigations of this compound Formation Reactions

Kinetic Studies in Metal-Catalyzed this compound Synthesis

Kinetic analyses of metal-catalyzed reactions provide crucial insights into the mechanisms of this compound formation and help in optimizing reaction conditions for improved selectivity and yield. Studies on zirconium-catalyzed etherification have been particularly informative. For example, in the reaction of benzyl alcohol and 2-phenylethanol (B73330) catalyzed by a zirconocene (B1252598) complex, kinetic data revealed that the formation of both the unsymmetrical ether and the symmetrical by-product, this compound, proceeds through a common carbocationic intermediate. rsc.org The reaction rate showed a first-order dependence on the zirconium catalyst concentration. rsc.org

The effect of reactant concentration is also a key parameter. In the zirconium-catalyzed system, positive-order kinetics were observed for benzyl alcohol concentration in the formation of both the desired unsymmetrical product and the this compound by-product, which is consistent with the activation of the C-OH bond being a turnover-limiting step. rsc.org Conversely, the concentration of the other alcohol (2-phenylethanol) showed a negative order, suggesting it might be involved in forming off-cycle species that reduce the concentration of the active catalyst. rsc.org

Temperature is another critical factor influencing reaction kinetics. In the etherification of glycerol (B35011) with benzyl alcohol using sulfated zirconia catalysts, an increase in reaction temperature from 120 °C to 140 °C led to a significant increase in benzyl alcohol conversion. conicet.gov.ar Kinetic models developed for this system were able to accurately describe the evolution of reactants and products, including the undesired this compound, over time. conicet.gov.ar In the oxidation of this compound using dilute nitric acid, kinetic parameters such as the energy of activation (Ea) and enthalpy of activation (ΔH≠) have been calculated to elucidate the reaction mechanism. researchgate.net

Carbocationic Intermediates in Etherification Pathways

The formation of carbocationic intermediates is a central feature of many acid-catalyzed etherification reactions leading to this compound. The mechanism typically involves the protonation of a benzyl alcohol molecule by an acid catalyst, followed by the loss of a water molecule to form a primary benzylic carbocation. mdpi.com This carbocation is then susceptible to nucleophilic attack by another molecule of benzyl alcohol, resulting in the formation of this compound. mdpi.com

The stability of the carbocationic intermediate plays a significant role in the reaction rate. This is evident in studies where substituted benzyl alcohols are used. For instance, a zirconium-catalyzed etherification reaction proceeded faster when the para-position of the benzyl alcohol was substituted with an electron-donating methoxy (B1213986) group, which stabilizes the carbocation. rsc.org Conversely, an electron-withdrawing trifluoromethyl group at the same position considerably slowed down the reaction. rsc.org Further evidence for a carbocationic intermediate comes from the observation of racemization when an enantiopure alcohol like (S)-1-phenylethanol is used, indicating the formation of a planar, achiral carbocation. rsc.org

In iron-catalyzed etherification systems, a similar mechanism is proposed. The interaction of an iron(II) or iron(III) catalyst with benzyl alcohol facilitates the formation of a benzylic carbocation, which then reacts with another alcohol molecule to yield the ether. researchgate.netnih.gov The selectivity in these reactions is often governed by the relative stability of the potential carbocations. nih.gov

Influence of Catalyst Properties on this compound Selectivity

The properties of the catalyst are paramount in directing the selectivity of etherification reactions towards this compound. Both the type of acidity (Brønsted vs. Lewis) and the physical characteristics of the catalyst play a crucial role.

The nature and strength of acid sites can significantly impact product distribution. For example, in the conversion of benzyl alcohol, catalysts with strong acid sites have been shown to enhance selectivity towards certain products. researchgate.net In the etherification of glycerol with benzyl alcohol using sulfated zirconia, the catalyst with the highest sulfuric acid content (and thus higher acidity) demonstrated the greatest activity. conicet.gov.ar The ratio of Brønsted to Lewis acid sites can also be a determining factor in selectivity for some reactions. researchgate.net

The catalyst's structural properties, such as surface area and pore size, are also influential. A SiO2–SO3H catalyst with a small surface area and large pores was found to facilitate the selective preparation of this compound, likely by accommodating the bulky reactants and intermediates and influencing the adsorption of water and benzyl alcohol. researchgate.netunesp.br

The choice of metal in the catalyst is another critical variable. In the solvent-free oxidation of benzyl alcohol, the selectivity was found to be highly dependent on the nature of the ruthenium species on a TiO2 support. acs.org Catalysts rich in isolated Ru-oxo sites showed high selectivity for benzaldehyde, whereas catalysts with larger RuOx nanostructures promoted the formation of this compound. acs.org Similarly, in the etherification of benzyl alcohols, iron-based catalysts like FeCl3 have been used for symmetrical etherification, while a system of FeCl2 with a specific ligand was required to achieve high selectivity for unsymmetrical ethers. nih.gov Graphene oxide has also been reported as a highly selective, metal-free catalyst for the dehydration of benzyl alcohol to this compound. google.com

Advanced Applications of Dibenzyl Ether in Organic Chemistry

Dibenzyl Ether as a Protecting Group for Alcohol Functionality

In multi-step organic syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.org this compound is frequently employed as a protecting group for alcohols. atamanchemicals.comatamankimya.com This involves converting the hydroxyl group (-OH) into a benzyl (B1604629) ether (-OBn), which is stable under a variety of reaction conditions. organic-chemistry.orguobaghdad.edu.iq The benzyl group can later be selectively removed to regenerate the original alcohol. atamanchemicals.com

The stability of benzyl ethers under both acidic and basic conditions makes them a popular choice in complex syntheses, such as in sugar chemistry. organic-chemistry.org Their robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. organic-chemistry.orgacs.org

Orthogonal Protection Strategies Utilizing Dibenzyl Ethers

Orthogonal protection is a powerful strategy in organic synthesis that allows for the selective deprotection of one protecting group in the presence of others. organic-chemistry.org This is achieved by using protecting groups that are removed under different, non-interfering conditions. organic-chemistry.org

Dibenzyl ethers play a key role in such strategies. For example, a molecule can be protected with both a this compound and another protecting group, such as a p-methoxybenzyl (PMB) ether. The PMB group can be selectively cleaved under oxidative conditions that leave the this compound intact. acs.orgnih.gov This orthogonality is crucial in the synthesis of complex molecules like oligosaccharides and peptides, where multiple hydroxyl or other functional groups need to be selectively manipulated. organic-chemistry.orgnih.gov

A notable example is the use of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group that is fully orthogonal to the p-methoxybenzyl group. acs.org This new group is stable to the oxidative conditions used to remove PMB ethers and can be cleaved under desilylation conditions. acs.org

Cleavage Methodologies for this compound Deprotection

The removal of the benzyl protecting group is a critical step and can be accomplished through several methods, each with its own advantages and specific applications.

Catalytic hydrogenation is a common and efficient method for cleaving dibenzyl ethers. organic-chemistry.orgjk-sci.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). organic-chemistry.orgjk-sci.com This process, known as hydrogenolysis, results in the formation of the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgjk-sci.com

Table 1: Catalysts and Conditions for Catalytic Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Key Features | Citation |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol (B145695), Methanol, THF | Standard, efficient method for debenzylation. | organic-chemistry.orgjk-sci.com |

| Ruthenium on Chitin (Ru/chitin) | Hydrogen Gas (H₂) | Water (aqueous conditions) | Promotes efficient hydrogenation of arenes to cyclohexanes under near-neutral conditions, with hydrogenation taking place to the exclusion of hydrogenolysis of normally reactive C–O and C–N linkages. | rsc.org |

Transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas. organic-chemistry.orgorganic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used to transfer hydrogen to the substrate in the presence of a catalyst like Pd/C. organic-chemistry.orgorganic-chemistry.org This technique is particularly useful when other functional groups in the molecule are sensitive to reduction by H₂. organic-chemistry.org It has been shown to be a fast and simple method for the removal of O-benzyl groups from carbohydrate derivatives. organic-chemistry.org

Oxidative cleavage provides another route for deprotection, which is particularly useful when hydrogenation is not feasible due to the presence of other reducible functional groups like alkenes or alkynes. acs.orgnih.gov

One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov This reagent can selectively cleave benzyl ethers, often with photoirradiation to facilitate the reaction. organic-chemistry.org Research has shown that visible-light-mediated debenzylation using DDQ as a photooxidant allows for the cleavage of benzyl ethers in the presence of sensitive functional groups. acs.orgnih.gov

Other oxidative methods include the use of:

Ozone (O₃) : This method yields a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org

Nitroxyl (B88944) radicals : In the presence of phenyl iodonium (B1229267) bis(trifluoroacetate), nitroxyl radicals can catalyze the oxidative deprotection of benzyl groups at room temperature.

Sodium bromate (B103136) (NaBrO₃) and sodium dithionite (B78146) (Na₂S₂O₄) : This system allows for the selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides. rsc.org

Dilute nitric acid : In the presence of a catalytic amount of sodium nitrite, dilute nitric acid can be used for the oxidation of this compound to benzaldehyde (B42025). researchgate.net

Dibenzyl ethers can also be cleaved under strongly acidic conditions, although this method is limited to substrates that are not sensitive to acid. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack. masterorganicchemistry.com

Strong acids like hydroiodic acid (HI) or Lewis acids such as boron trichloride (B1173362) (BCl₃) are often used. organic-chemistry.orgmasterorganicchemistry.com For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃•SMe₂) has been shown to enable efficient debenzylation under mild conditions, tolerating a broad range of functional groups. organic-chemistry.org

The mechanism of acid-catalyzed cleavage can follow either an SN1 or SN2 pathway, depending on the structure of the ether. nih.govacs.org In the case of this compound, the formation of a stable benzyl carbocation favors an SN1-type mechanism. nih.govacs.org

Oxidative Cleavage Strategies for this compound

Applications in Complex Molecule Synthesis (e.g., Pharmaceuticals, Oligosaccharides)

The use of this compound as a protecting group is integral to the synthesis of numerous complex and biologically important molecules.

In pharmaceutical synthesis , the ability to selectively protect and deprotect hydroxyl groups is crucial for constructing intricate molecular architectures. atamanchemicals.comatamankimya.com For example, substituted dibenzyl ethers have been synthesized and investigated for their potential as antifungal and antibacterial agents. google.com

In the field of oligosaccharide synthesis , benzyl ethers are extensively used due to their stability under the various reaction conditions required for glycosylation. organic-chemistry.orgdiva-portal.org The strategic use of benzyl and other protecting groups allows for the controlled assembly of monosaccharide units into complex carbohydrate chains. organic-chemistry.orguniversiteitleiden.nl The development of mild and selective debenzylation methods, such as catalytic transfer hydrogenation and visible-light-mediated oxidative cleavage, has further expanded the utility of benzyl ethers in this area, enabling the creation of new orthogonal protection strategies for the synthesis of well-defined oligosaccharides. organic-chemistry.orgacs.org

This compound as a Reagent in Chemical Transformations

This compound's reactivity allows it to participate directly in several important organic reactions, leading to the formation of new chemical bonds and functional groups.

This compound plays a significant role as an alkylating agent in the synthesis of secondary amines from primary amines. researchgate.netgoogle.com In a notable example, the N-alkylation of amines with alcohols catalyzed by titanium hydroxide (B78521) proceeds through a mechanism where this compound is a key intermediate. researchgate.net The reaction is believed to occur in two consecutive steps: the initial dehydration of the alcohol to form this compound, followed by the C-O bond cleavage of the ether by the amine to yield the secondary amine and regenerate the alcohol. researchgate.net Time-course studies have observed the formation and subsequent consumption of this compound, supporting its role as an intermediate in this transformation. researchgate.net This method provides high selectivity towards secondary amines for a variety of functionalized aromatic and aliphatic alcohols and amines. researchgate.net

This compound has also been successfully employed in the alkylation of aniline (B41778) using a ferric oxide-germanium dioxide catalyst. google.com

In the realm of complex molecule synthesis, particularly in the preparation of phosphorylated biomolecules, this compound serves as a crucial protecting group for hydroxyl functionalities. atamanchemicals.com The benzyl groups of the ether can be used to mask alcohol groups during phosphorylation reactions. atamanchemicals.com For instance, in the synthesis of inositol (B14025) phosphates, dibenzyl N,N-diisopropylphosphoramidite is used to phosphorylate partially protected inositols in nearly quantitative yields. researchgate.net Following the phosphorylation step, the benzyl protecting groups can be removed under mild conditions, typically through hydrogenolysis, to afford the final phosphorylated product. atamanchemicals.comresearchgate.net This strategy is valuable as it avoids the need for more strenuous deprotection methods that could compromise other sensitive functional groups within the molecule. atamanchemicals.com

This compound can be directly converted into other valuable organic compounds, such as dibenzyl sulfides and dibenzyl selenides. A catalytic system comprising an indium(III) compound, a hydrosilane, and elemental sulfur (S₈) has been developed for the effective sulfidation of dibenzyl ethers to produce dibenzyl sulfides. oup.comoup.com This method is advantageous as it utilizes an easily handled and economical sulfur source. oup.com The reaction proceeds through the in-situ generation of a disilathiane derivative, which then reacts with the this compound activated by the indium catalyst. oup.com This catalytic system is also applicable to the synthesis of dibenzyl selenides using elemental selenium. oup.comoup.comlookchem.com

The following table summarizes the yields of dibenzyl sulfides obtained from various substituted dibenzyl ethers using an InI₃ catalyst, Et₃SiH, and S₈ in o-dichlorobenzene at 80°C. oup.com

| Reactant (this compound Derivative) | Product (Dibenzyl Sulfide Derivative) | Yield (%) |

| This compound | Dibenzyl sulfide | 78 |

| 4,4'-Dimethyl this compound | 4,4'-Dimethyl dibenzyl sulfide | 85 |

| 4,4'-Di-tert-butyl this compound | 4,4'-Di-tert-butyl dibenzyl sulfide | 76 |

| 2,2'-Dimethyl this compound | 2,2'-Dimethyl dibenzyl sulfide | 73 |

| 3,3'-Dimethyl this compound | 3,3'-Dimethyl dibenzyl sulfide | 81 |

| 4,4'-Difluoro this compound | 4,4'-Difluoro dibenzyl sulfide | 75 |

| 4,4'-Dichloro this compound | 4,4'-Dichloro dibenzyl sulfide | 79 |

| 4,4'-Dibromo this compound | 4,4'-Dibromo dibenzyl sulfide | 82 |

| 3,3'-Dichloro this compound | 3,3'-Dichloro dibenzyl sulfide | 77 |

| 4,4'-Bis(trifluoromethyl) this compound | 4,4'-Bis(trifluoromethyl) dibenzyl sulfide | 56 |

Participation in Complex Phosphorylation Strategies

This compound as a Reaction Solvent in Organic Synthesis

Beyond its role as a reagent, the physical properties of this compound make it an effective solvent for a range of organic reactions. atamankimya.comatamanchemicals.comcymitquimica.com

This compound is a hydrophobic compound that is miscible with many organic solvents like alcohols and ethers, but insoluble in water. atamankimya.com This solubility profile makes it a suitable solvent for dissolving a wide variety of organic compounds, facilitating reactions between otherwise immiscible reactants. atamankimya.comatamanchemicals.com Its ability to dissolve both polar and nonpolar substrates is a key advantage in organic synthesis.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction, and this compound is no exception. In the pyrolysis of this compound itself, the presence of toluene as a solvent was found to decrease the reaction rate. acs.org This was attributed to the dilution of this compound in the faster-reacting liquid phase as the amount of toluene increased. acs.org

In the context of hydrolysis reactions in supercritical water, studies using this compound as a model compound have shown that the solvent's polarity plays a crucial role. researchgate.netacs.org Both theoretical calculations and molecular dynamics simulations indicated that the reaction kinetics were fastest at the highest solvent polarity. researchgate.netacs.org This is because the transition state of the hydrolysis reaction is more polar than the reactants, and a polar solvent stabilizes this transition state, thus accelerating the reaction. researchgate.netacs.org

Catalytic Roles and Mechanistic Aspects of Dibenzyl Ether

Dibenzyl Ether as a Catalyst or Co-catalyst in Organic Reactions

This compound (DBE) serves not only as a solvent and a protecting group but also demonstrates utility as a catalyst or co-catalyst in specific organic reactions. rsc.org Its participation in catalytic cycles is often subtle, influencing reaction pathways and product distributions. For instance, DBE has been utilized as a catalyst in the synthesis of certain pharmaceuticals and food additives. rsc.org In the context of phase-transfer catalysis for its own synthesis from benzyl (B1604629) chloride and aqueous sodium hydroxide (B78521), tributylamine (B1682462) has been identified as a suitable catalyst, where the deprotonation of benzyl alcohol at the interphase is a critical step. acs.org

Furthermore, in some reactions, this compound can be a key intermediate or byproduct that influences the catalytic process. For example, during the synthesis of benzyl esters using certain solid catalysts, DBE can form as a significant byproduct, which in turn can affect the primary reaction pathway.

Hydrogen Bonding Interactions in Catalytic Mechanisms

The catalytic activity of this compound is intrinsically linked to its capacity to form hydrogen bonds. rsc.org The ether oxygen atom in the DBE molecule possesses lone pairs of electrons that can act as hydrogen bond acceptors. This interaction is crucial in mechanisms where the activation of a substrate is required. By forming strong hydrogen bonds, this compound can polarize bonds in other molecules, thereby facilitating reactions. rsc.org This ability to engage in hydrogen bonding allows it to stabilize transition states or activate reactants, which is a fundamental aspect of its catalytic function. rsc.org Research has shown that hydrogen bonding plays a significant role in various catalytic systems, including those involving ether transformations. For example, ionic liquids have been shown to catalyze ether transformations through the synergistic effect of their cations and anions forming strong hydrogen bonds with the ether molecule, activating it for further reaction. rsc.org

Mechanistic Studies of this compound Transformations in Catalytic Systems

Ether Cleavage Mechanisms under Catalytic Conditions

The cleavage of the ether bond in this compound is a focal point of mechanistic studies, as it is a model for more complex depolymerization reactions, such as that of lignin (B12514952). Several catalytic mechanisms have been elucidated.

Acid-Catalyzed Cleavage: In the presence of strong acids, the ether oxygen is protonated, creating a good leaving group. The subsequent cleavage can proceed through various mechanisms, such as SN1, SN2, or E1, depending on the specific acid used and the reaction conditions.

Radical-Mediated Cleavage: Certain catalysts can induce the homolytic cleavage of the C-O bond in this compound. For instance, 2H-MoS₂ has been shown to catalyze the benzylation of arenes with this compound through a Radical-Friedel–Crafts mechanism. nih.gov This process involves the homolytic cleavage of the benzyl-oxygen bond to generate a benzyl radical and a benzyloxy radical. rsc.orgnih.gov Similarly, MoO₂ surfaces can facilitate the homolytic cleavage of the Bn-O-Bn bond to produce benzyl and benzyloxy radicals for arene benzylation. rsc.org

Metal-Catalyzed Cleavage: Transition metal complexes are also effective for cleaving this compound. A copper(II) trifluoromethanesulfonate-catalyzed reaction with (diacetoxyiodo)benzene (B116549) and p-toluenesulfonamide (B41071) leads to the cleavage of this compound, producing benzyl alcohol and a benzylideneamine derivative. umich.eduresearchgate.net The proposed mechanism involves the in situ formation of acetic acid and a tosyliminophenyliodinane. umich.edu

| Catalytic System | Proposed Mechanism | Key Intermediates/Species | Primary Products |

|---|---|---|---|

| Strong Acids | Acidic Cleavage (SN1, SN2, E1) | Protonated Ether | Varies with conditions |

| 2H-MoS₂ / MoO₂ | Radical-Friedel–Crafts | Benzyl radical, Benzyloxy radical | Benzylated arenes |

| Cu(CF₃SO₃)₂ / PhI(OAc)₂ / TsNH₂ | Copper-Catalyzed Cleavage | Tosyliminophenyliodinane | Benzyl alcohol, Benzylideneamine derivative |

Oxidative Transformations of this compound

This compound can undergo various oxidative transformations, leading to valuable chemical products.

Aerobic Oxidation: In the presence of N-hydroxyphthalimide (NHPI) as a catalyst, this compound can be oxidized by air. mdpi.com The transformation yields products such as benzaldehyde (B42025), benzyl alcohol, and benzoic acid, which are attributed to hydrolysis followed by further oxidation. mdpi.com

Oxidation with Nitric Acid: A simple process for producing benzaldehyde involves the two-phase oxidation of this compound with dilute aqueous nitric acid, catalyzed by sodium nitrite. researchgate.net This reaction is influenced by factors such as nitric acid concentration and reaction temperature. researchgate.net

Oxidation by Hypervalent Iodine Reagents: A modified, water-soluble derivative of o-iodoxybenzoic acid (mIBX) can directly oxidize benzyl ethers to benzoate (B1203000) esters. siu.edu The proposed mechanism involves a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer from the resulting radical. siu.edu Another method uses alkali metal bromides with an oxidant like Oxone, where the generated bromo radicals abstract a benzylic hydrogen, leading to intermediates that are oxidized and hydrolyzed. organic-chemistry.org

| Oxidizing System | Proposed Mechanism | Key Intermediates | Major Products |

|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) / Air | Radical Oxidation/Hydrolysis | Not specified | Benzaldehyde, Benzyl alcohol, Benzoic acid |

| Dilute HNO₃ / NaNO₂ | Nitrous acid-catalyzed oxidation | Not specified | Benzaldehyde |

| mIBX (modified o-iodoxybenzoic acid) | Radical-mediated oxidation | Benzylic radical | Benzoate esters, Benzaldehyde |

| Alkali Metal Bromide / Oxone | Radical-mediated oxidation | Bromo radical, Benzylic radical | Carbonyl compounds |

Hydrogenolysis Pathways and Depolymerization Insights

Hydrogenolysis of this compound, which involves the cleavage of C-O bonds by hydrogen, is a key reaction for understanding the depolymerization of lignin, where similar ether linkages are abundant. rsc.orgmdpi.com

Catalytic Hydrogenolysis: Various catalysts have been developed for the hydrogenolysis of this compound. A highly efficient Ni/N–C catalyst, derived from a metal-organic framework, has shown high activity for the hydrogenolysis of lignin-derived aryl ethers, including this compound. rsc.org Similarly, an amorphous RuCoP/SiO₂ composite catalyst has been fabricated for the efficient hydrogenolysis of ether linkages. researchgate.net The reaction pathways over sulfided NiMo-pillared clay catalysts have also been investigated, showing selective cleavage of the Caliphatic-O bond to yield toluene (B28343) and phenol. mdpi.com Over bimetallic Pd-Ni catalysts, this compound can be converted into high-value chemicals through the cleavage of the C-O bond. acs.org

These studies on this compound provide valuable insights into the mechanisms of C-O bond cleavage, which are crucial for developing efficient strategies for the valorization of biomass, particularly lignin, into valuable aromatic chemicals and biofuels. osti.govnih.govacs.org

Dibenzyl Ether in Polymer Science and Advanced Materials

Dibenzyl Ether as a Chain Transfer Agent in Polymerization Processes

In the field of polymer chemistry, this compound is recognized for its function as a chain transfer agent, particularly in free-radical polymerization. mdpi.com This role is crucial for tailoring the molecular architecture of polymers to achieve desired characteristics.

This compound is utilized in polymerization reactions to regulate the length and molecular weight of polymer chains. atamanchemicals.comatamankimya.com Chain transfer is a process where the activity of a growing polymer chain is terminated and transferred to another molecule—in this case, this compound. The agent then initiates a new, separate polymer chain. This interruption of chain growth effectively limits the final molecular weight of the polymer.

The concentration of the chain transfer agent is inversely proportional to the molecular weight of the resulting polymer. By carefully controlling the amount of this compound added to the reaction, chemists can precisely manage the polymer's size. This control is fundamental for producing polymers that fit the specific requirements of a given application. mdpi.com

Table 1: Effect of Chain Transfer Agent (CTA) Concentration on Polymer Molecular Weight

| CTA Concentration | Degree of Polymerization | Average Molecular Weight |

| Low | High | High |

| Medium | Medium | Medium |

| High | Low | Low |

This interactive table illustrates the general principle that increasing the concentration of a chain transfer agent like this compound leads to a decrease in the average molecular weight of the polymer.

The ability to control polymer length and molecular weight directly influences the material's bulk properties. atamanchemicals.comatamankimya.com By employing this compound as a chain transfer agent, manufacturers can fine-tune various physical and mechanical characteristics of the final polymer product. mdpi.com For instance, lower molecular weight polymers typically exhibit lower viscosity, making them easier to process in applications like coatings and adhesives. Conversely, higher molecular weight polymers may be desired for applications requiring greater mechanical strength and toughness. This strategic manipulation of polymer properties is essential for creating materials suitable for a wide array of industrial uses. mdpi.com

Control of Polymer Length and Molecular Weight

Applications in Biodegradable Polymer Synthesis

This compound is also involved in the creation of environmentally friendly polymers. Research and industrial practices have utilized this compound in the preparation of biodegradable polymers and in the study of their structure and properties. atamanchemicals.comatamankimya.com Its role is often as a high-boiling point solvent, which is beneficial for polycondensation reactions used to synthesize many biodegradable polyesters. atamanchemicals.com

In such syntheses, removing small byproduct molecules like water is essential to drive the reaction toward producing high molecular weight polymers. The high boiling point of this compound allows the reaction to be conducted at elevated temperatures, facilitating the efficient removal of these byproducts. While the related compound diphenyl ether is more widely cited in literature for this purpose in synthesizing polymers like polylactic acid (PLA), the principle applies to high-boiling ethers like this compound. mdpi.comkaust.edu.sa Its use contributes to forming biodegradable polymers with the necessary properties for applications in medicine, packaging, and agriculture. atamanchemicals.comatamankimya.com

Table 2: Examples of Biodegradable Polymers and Synthesis Context

| Biodegradable Polymer | Monomer(s) | Typical Synthesis Method | Role of High-Boiling Ether Solvent |

| Poly(lactic acid) (PLA) | Lactic Acid, Lactide | Polycondensation, Ring-Opening Polymerization | Facilitates dehydration to achieve high molecular weight. mdpi.commdpi.com |

| Poly(ε-caprolactone) (PCL) | ε-caprolactone | Ring-Opening Polymerization | Can be used as a reaction medium. |

| Poly(butylene succinate) (PBS) | Succinic Acid, 1,4-butanediol | Polycondensation | Used as a solvent to drive polymerization. mdpi.com |

This interactive table shows prominent biodegradable polymers where high-boiling point solvents like this compound can be used to facilitate their synthesis.

Utilization in High-Performance Materials and Specialty Chemicals

The utility of this compound extends to the formulation of high-performance materials and the synthesis of various specialty chemicals. mdpi.com Its stability and excellent solvent properties make it a valuable component in several demanding industrial applications. researchgate.netnih.gov

This compound serves as a solvent for certain resins and is used in the formulation of high-performance coatings. nih.gov It also functions as a plasticizer for polymers such as nitrocellulose and some synthetic rubbers, enhancing their flexibility and durability. atamankimya.com In the realm of specialty chemicals, it is a stable and reliable liquid medium for diverse chemical processes. researchgate.net

Furthermore, its chemical resistance makes it suitable for use in environments where materials are exposed to organic solvents. For example, high-performance perfluoroelastomer (FFKM) seals are recommended for use with this compound, indicating its application in demanding chemical processing environments where material compatibility is critical. nih.gov

Table 3: Applications of this compound in High-Performance Materials

| Application Area | Specific Use | Function of this compound |

| Coatings & Resins | Formulation of high-performance coatings | Solvent nih.gov |

| Plastics & Elastomers | Plasticizer for nitrocellulose, synthetic rubber | Improves flexibility and durability atamankimya.com |

| Chemical Synthesis | Production of specialty chemicals | Reaction medium/solvent mdpi.comresearchgate.net |

| Sealing Solutions | Used in systems with FFKM seals | Chemical-resistant fluid nih.gov |

This interactive table summarizes the key applications of this compound in the field of high-performance materials and specialty chemicals.

Advanced Analytical and Spectroscopic Characterization of Dibenzyl Ether and Its Derivatives

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of dibenzyl ether.

Gas chromatography (GC) is a powerful technique for the qualitative and quantitative analysis of this compound, leveraging its volatility for separation. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The differential partitioning of components between the mobile and stationary phases allows for their separation based on properties like boiling point and polarity.

For the analysis of ethers, including this compound, various GC methods have been developed. For instance, Method 8111, while focused on haloethers, provides a framework for the gas chromatographic analysis of ethers, which can be adapted for this compound. epa.gov The choice of the GC column is critical for achieving good separation. Columns such as the DB-5 and DB-1701 are often employed. epa.gov The operating conditions, including the temperature program of the oven, are optimized to ensure efficient separation and peak resolution. osti.gov

In the context of reaction monitoring, GC analysis can quantify the formation of this compound. For example, in the photocatalytic oxidation of benzyl (B1604629) alcohol, GC-MS analysis has been used to identify and quantify byproducts, with this compound often being a significant component. The purity of this compound can also be readily determined using GC, with a typical specification being ≥98.0%. nih.gov Furthermore, GC is instrumental in identifying impurities, such as the detection of this compound hydroperoxide in benzyl alcohol samples. researchgate.net

For more complex matrices, such as in the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally related to this compound, GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, which is crucial for detecting trace amounts in environmental or food samples. osti.govshimadzu.comthermofisher.commdpi.com While these methods are for a different class of ethers, the principles of using advanced GC techniques for challenging analyses are transferable.

Table 1: Exemplary GC Parameters for Ether Analysis

| Parameter | Value | Reference |

| Column Type | DB-5 (30 m x 0.53 mm ID, 0.83 µm film thickness) | epa.gov |

| Injector Temperature | 260 °C | osti.gov |

| Temperature Program | 140°C (1 min hold), ramp at 10°C/min to 220°C, then at 20°C/min to 320°C (3 min hold) | |

| Detector | Mass Spectrometer (MS) | osti.gov |

This table provides a representative set of GC parameters that can be adapted for the analysis of this compound.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding within this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. scielo.org.zaslideshare.net It provides detailed information about the chemical environment of atomic nuclei.